2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide
Description
2-Bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound characterized by its multiple trifluoromethyl groups and bromine atom
Properties
IUPAC Name |
2-bromo-3,3,3-trifluoro-2-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF9NO/c12-8(10(16,17)18,11(19,20)21)7(23)22-6-3-1-2-5(4-6)9(13,14)15/h1-4H,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMOTLWZSPTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(C(F)(F)F)(C(F)(F)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediates. One common approach is the reaction of 2-bromo-3,3,3-trifluoropropene with a suitable amine, such as 3-(trifluoromethyl)aniline, under controlled conditions.
Industrial Production Methods: In an industrial setting, the production process would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process would also involve rigorous purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The trifluoromethyl groups can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other groups, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium iodide (NaI) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Bromate derivatives.
Reduction: Reduced trifluoromethyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of biological systems that interact with fluorinated molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the production of fluoropolymers and other fluorine-containing materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and reactivity, making it suitable for various applications. The specific pathways and targets would depend on the context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-3,3,3-trifluoropropene
3,3,3-Trifluoropropylamine
2-Bromo-3,3,3-trifluoropropanol
Uniqueness: This compound is unique due to its combination of trifluoromethyl groups and bromine atom, which provides it with distinct chemical properties compared to similar compounds. Its reactivity and stability make it a valuable intermediate in various chemical syntheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
